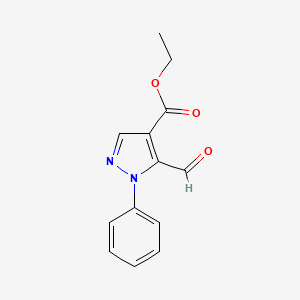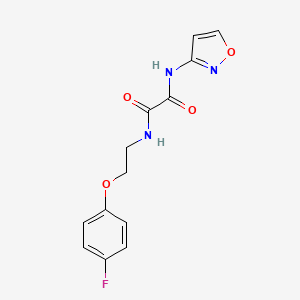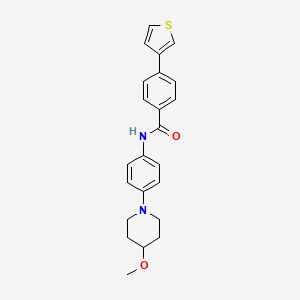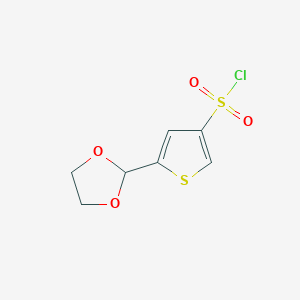
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 2241140-95-2 . It has a molecular weight of 254.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Antioxidant Activity
A notable application of thiophenyl-chalcone derivatives, which includes compounds like 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, is in the area of antioxidant activity. Sönmez, Gür, and Sahin (2023) synthesized a series of thiophenyl-chalcones and evaluated their DPPH and ABTS activities. They found that these compounds exhibited significant antioxidant activity. Specifically, one derivative demonstrated higher ABTS activity than quercetin, a well-known antioxidant agent (Sönmez, Gür, & Sahin, 2023).
Synthesis and Reactivity
Pevzner (2001) investigated the reaction of formylfurancarboxylates with ethylene glycol, which forms compounds including (1,3-dioxolan-2-yl)furancarboxylates. These compounds, upon reduction, preserve the dioxolane ring, highlighting the stability and reactivity of this functional group in synthetic chemistry (Pevzner, 2001).
Solid-Phase Synthesis
Holte, Thijs, and Zwanenburg (1998) used polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This approach, which could potentially involve 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, allows for the preparation of compounds with high enantiopurity, important in drug development (Holte, Thijs, & Zwanenburg, 1998).
Cytotoxicity Studies
Arsenyan, Rubina, and Domracheva (2016) studied the cytotoxicity of compounds synthesized from thiophene-2-sulfonamides, which are structurally related to 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride. This study highlights the potential application of such compounds in evaluating cytotoxicity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNTXNSTMRXHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)


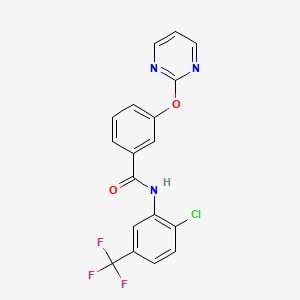
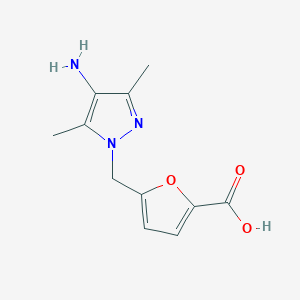

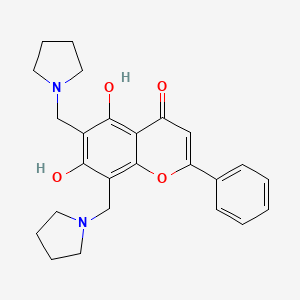
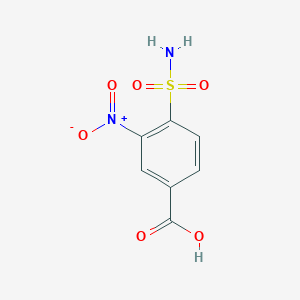

![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)
